3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine
Description
Chemical Structure and Properties 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine is a tertiary amine featuring a 5-methylfuran-2-yl group attached to the first carbon of a propane chain, with a methoxy group (-OCH₃) at the third carbon and an amine (-NH₂) at the first carbon. Its IUPAC name reflects this structure, emphasizing the methoxy and furan substituents. Key identifiers include synonyms such as AKOS026727500 and NE17117 .
Synthesis and Applications
The compound is synthesized through coupling reactions involving (R)-1-(5-methylfuran-2-yl)propan-1-amine and squaric acid derivatives, as seen in protocols for fluorescent probe development . It serves as a building block in organic and pharmaceutical synthesis, particularly for ligands targeting intracellular receptors .
Properties
IUPAC Name |
3-methoxy-1-(5-methylfuran-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7-3-4-9(12-7)8(10)5-6-11-2/h3-4,8H,5-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBKAYCIPIODJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfuran-2-carbaldehyde with methoxyamine hydrochloride to form the corresponding oxime. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The furan ring may also participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine with five structurally related compounds, highlighting molecular features and applications.
Pharmacological and Chemical Comparisons
- In contrast, Mebfap’s benzofuran moiety increases aromaticity and rigidity, possibly improving binding affinity .
- Synthetic Flexibility : The methoxy group in the target compound allows for derivatization via demethylation or substitution, whereas 3-MeOMA’s phenyl group limits such modifications .
- Chirality Effects : The chiral dimethyl variant () demonstrates enantiomer-specific activity, highlighting the importance of stereochemistry in drug design .
Stability and Reactivity
- Furan vs. Benzofuran : The furan ring in the target compound is more reactive toward electrophilic substitution than Mebfap’s benzofuran due to reduced aromatic stabilization.
- Methoxy Group Impact: The electron-donating methoxy group in the target compound increases nucleophilicity at the amine site compared to non-methoxy analogues like (3-Imidazol-1-yl-propyl)-(5-methylfuran-2-ylmethyl)-amine .
Biological Activity
3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine is an organic compound with significant potential in various biological applications. This article explores its chemical properties, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine is . The compound features a methoxy group, a furan ring, and an amine group, which contribute to its unique reactivity and interactions with biological molecules.
Key Features:
- Methoxy Group : Enhances solubility and may influence biological activity.
- Furan Ring : Participates in π-π interactions, potentially affecting binding affinities.
- Amine Group : Capable of forming hydrogen bonds with various biomolecules.
Biological Activity
Research indicates that 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine exhibits various biological activities, including:
Antimicrobial Properties
Studies suggest that compounds similar to 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine have demonstrated antimicrobial effects. The presence of the furan ring may enhance its interaction with microbial targets, inhibiting growth.
Anti-inflammatory Effects
The compound's structural analogs have been evaluated for anti-inflammatory activity. For instance, aminomethyl derivatives have shown significant anti-inflammatory potential, suggesting that 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine may exhibit similar properties due to its amine functionality .
The mechanism by which 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine exerts its biological effects is primarily through interactions with specific molecular targets.
Mechanisms Include:
- Hydrogen Bonding : The amine group can form hydrogen bonds with proteins and other biomolecules, influencing their conformation and activity.
- Non-Covalent Interactions : The furan ring can engage in π-π stacking and other non-covalent interactions, enhancing binding affinity to target sites .
Case Studies and Experimental Data
A variety of studies have been conducted to assess the biological activity of related compounds:
| Compound Name | Biological Activity | Study Reference |
|---|---|---|
| 3-Methoxy-N-(5-methylfuran)propanamide | Antimicrobial | |
| Aminomethyl derivatives | Anti-inflammatory | |
| 5-Methylfurfural (oxidation product) | Antimicrobial |
These studies highlight the potential of derivatives of 3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine to serve as lead compounds in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
